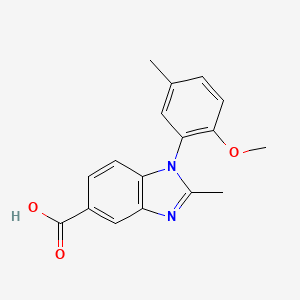
1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
Overview
Description
The compound “1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid” is a benzimidazole derivative. Benzimidazoles are a type of organic compound that are part of many drugs and have diverse biological activities . The methoxy and methylphenyl groups attached to the benzimidazole core could potentially modify its properties and biological activity.
Chemical Reactions Analysis
Benzimidazoles, in general, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo electrophilic and nucleophilic substitution reactions . The presence of the methoxy and methylphenyl groups could potentially influence the reactivity of the benzimidazole core.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazoles are relatively stable compounds. They are typically crystalline solids at room temperature . The presence of the methoxy and methylphenyl groups could potentially influence properties such as solubility and melting point.Scientific Research Applications
DNA Interaction and Fluorescent Staining
1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, due to its structural similarity with Hoechst 33258, a well-known minor groove binder to DNA, may exhibit similar applications in scientific research. Hoechst 33258 and its analogues, characterized by benzimidazole groups, have been utilized extensively for fluorescent DNA staining, enabling the visualization of chromosomes and nuclear content in cells. This application is crucial for various biological and medical studies, including chromosome analysis, flow cytometry, and the investigation of nuclear DNA content values. Moreover, these compounds have found utility as radioprotectors and topoisomerase inhibitors, suggesting potential for drug design and the study of DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Activity through Knoevenagel Condensation
The application of Knoevenagel condensation products, including derivatives of benzimidazole, in developing anticancer agents highlights another research avenue. These compounds, generated through reactions involving pharmacophoric aldehydes and active methylenes, have shown significant anticancer activity against various targets, such as DNA, microtubules, and topoisomerase enzymes. The review emphasizes the importance of Knoevenagel condensation in drug discovery, particularly for creating molecules with potent anticancer properties, suggesting that derivatives of benzimidazole could be tailored for enhanced efficacy against cancer through this methodology (Tokala, Bora, & Shankaraiah, 2022).
Synthetic Approaches and Biological Activities
Benzimidazole derivatives, including potentially 1-(2-methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, have been the focus of synthesis strategies due to their rich biological activities. These activities span antimicrobial, antiviral, antidiabetic, anticancer, and proton pump inhibition effects. Mannich base benzimidazole derivatives, in particular, exhibit a wide range of medicinal applications, including antibacterial, anthelmintic, and antifungal properties. The versatility of benzimidazole compounds in medicine is further underscored by their role in the synthesis of N-methyl derivatives and various drug molecules, suggesting a broad spectrum of research and therapeutic applications (Vasuki et al., 2021).
Optoelectronic Material Development
The exploration of benzimidazole derivatives in optoelectronic materials represents a novel research application. By incorporating benzimidazole and related fragments into π-extended conjugated systems, researchers can create innovative materials for use in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The review discusses the importance of aryl(hetaryl)substituted quinazolines with π-extended conjugated systems, derived from benzimidazole, for their electroluminescent properties, indicating potential for the development of advanced optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Many benzimidazole derivatives are known to have antimicrobial, antiviral, and anticancer activities . The mechanism of action could involve interaction with biological targets such as enzymes or receptors, but without specific studies on this compound, it’s difficult to say for certain.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-2-methylbenzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-4-7-16(22-3)15(8-10)19-11(2)18-13-9-12(17(20)21)5-6-14(13)19/h4-9H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKWMACDGRKBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=NC3=C2C=CC(=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148887 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
442531-54-6 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-5-methylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401148887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3137759.png)
![3-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B3137764.png)

![Ethyl 3-[(2,6-dichlorophenyl)methylamino]propanoate](/img/structure/B3137774.png)
![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)
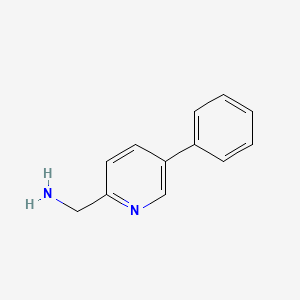

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

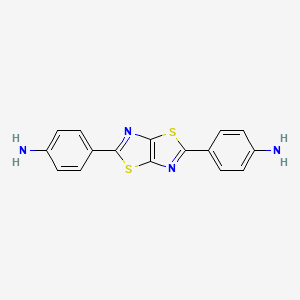
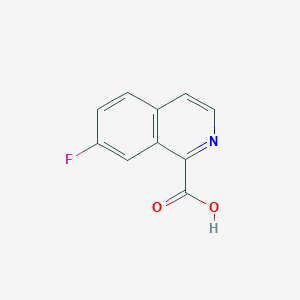
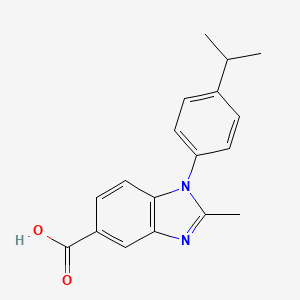
![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)
